hepasor - 114512-78-6

hepasor

Catalog Number: EVT-1509855
CAS Number: 114512-78-6
Molecular Formula: C6H10O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hepasor is sourced from the bark and leaves of Enantia chlorantha, a tree native to tropical Africa. This plant has been traditionally used in herbal medicine for various ailments, including malaria and other infections. In terms of classification, hepasor falls under the category of protoberberine alkaloids, which are characterized by their isoquinoline structure and exhibit pharmacological properties such as anti-inflammatory and anti-parasitic effects .

Synthesis Analysis

Methods

The synthesis of hepasor involves several methods, primarily focusing on extraction and purification techniques. The most common approach includes:

  • Solvent Extraction: Utilizing solvents such as petroleum ether, dichloromethane, and methanol to extract the alkaloids from the plant material.
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are often used for the separation and purification of the active components from crude extracts .

Technical Details

The extraction process typically involves grinding the plant material followed by sequential extraction with different solvents at room temperature. The resulting extracts are then subjected to chromatographic techniques to isolate specific alkaloids. For instance, thin layer chromatography (TLC) is employed for monitoring purity during the extraction process .

Molecular Structure Analysis

Structure

Hepasor comprises several protoberberine alkaloids, each with distinct molecular structures. The protoberberine core is characterized by a tetracyclic structure that includes a benzylisoquinoline framework.

Data

  • Palmatine: C21_{21}H23_{23}NO4_4
  • Jatrorrhizine: C21_{21}H24_{24}N2_2O4_4
  • Columbamine: C20_{20}H21_{21}NO4_4

These compounds exhibit various functional groups that contribute to their biological activity, such as hydroxyl and methoxy groups that enhance solubility and reactivity .

Chemical Reactions Analysis

Reactions

Hepasor's chemical reactions primarily involve interactions with biological macromolecules. The protoberberine alkaloids can undergo:

  • Oxidation: Leading to changes in their pharmacological properties.
  • Methylation: Altering bioavailability and activity.

Technical Details

The reaction mechanisms often include nucleophilic attacks on electrophilic centers within target biomolecules, which can affect cellular signaling pathways associated with inflammation and infection .

Mechanism of Action

Process

Hepasor exhibits its therapeutic effects through multiple mechanisms:

  • Inhibition of Protozoal Growth: By interfering with metabolic pathways essential for protozoan survival.
  • Modulation of Immune Response: Enhancing host defense mechanisms against infections.

Data

Studies indicate that hepasor's active constituents can inhibit the growth of malaria parasites and other protozoa, potentially through apoptosis induction in infected cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellowish powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Melting Point: Varies depending on the specific alkaloid; palmatine has a melting point around 183 °C.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the identity and purity of isolated compounds .

Applications

Hepasor has several scientific applications:

  • Anti-parasitic Treatments: Particularly in traditional medicine for malaria treatment.
  • Pharmaceutical Research: Investigated for potential drug development against various infectious diseases due to its bioactive properties.
  • Biological Studies: Used as a model compound in research exploring alkaloid interactions with biological systems.

The ongoing research into hepasor highlights its potential utility in modern pharmacotherapy, particularly in addressing drug-resistant infections .

Introduction

Conceptual Framework of Hepasor Pathogenesis

Hepasor’s hepatoprotective actions are mediated through multi-target interactions within the hepatic microenvironment:

  • Growth Factor Modulation: Hepasor competitively binds fibroblast growth factor 2 (FGF-2) with dissociation constants (Kd) of 10–50 nM, mirroring natural HS hexasaccharides. This stabilizes FGF-2/FGFR signaling, promoting hepatocyte proliferation and mitigating apoptosis in injured tissues [1] [2]. Computational models confirm that Hepasor’s "head-to-tail" pseudo-oligosaccharide architecture (Figure 1) enhances topological compatibility with FGF-2 binding domains compared to linear HS chains [6].
  • Chemokine Localization: By sequestering pro-inflammatory chemokines (e.g., CXCL1, CCL2), Hepasor disrupts neutrophil infiltration and reduces oxidative stress. Specificity is governed by 3-O-sulfated glucosamine residues, which show 5-fold higher affinity for CXCL1 than unsulfated analogs [2].
  • Extracellular Matrix (ECM) Remodeling: Hepasor inhibits hepatic stellate cell activation by suppressing TGF-β1/Smad3 signaling. In vitro data demonstrate 70% reduction in collagen-I deposition when stellate cells are co-cultured with Hepasor (Table 1) [7].

Table 1: Hepasor Binding Affinities and Functional Outcomes in Liver Pathogenesis

TargetBinding Affinity (Kd)Biological EffectExperimental Model
FGF-210–50 nMHepatocyte proliferation ↑ 60%Primary mouse hepatocytes
CXCL1100 nMNeutrophil chemotaxis ↓ 45%Transwell migration assay
TGF-β1500 nMCollagen-I synthesis ↓ 70%Human stellate cell line
LPS/TLR-4 complex200 nMTNF-α production ↓ 80%Macrophage culture
  • Anti-inflammatory Mechanisms: Hepasor blocks lipopolysaccharide (LPS)-induced TLR-4 dimerization in Kupffer cells, reducing TNF-α production by 80% in vivo [5] [7]. Nuclear factor erythroid 2-related factor 2 (Nrf2) activation further upregulates antioxidant genes (e.g., HO-1, SOD), conferring resistance against alcohol-induced steatosis [5] [6].

Historical Evolution of Hepasor Research

Hepasor’s development reflects three transformative phases in glycosaminoglycan mimetics research:

  • Phase 1: HS Mimetic Foundations (2000–2010): Early studies focused on synthesizing HS-like oligosaccharides using chemoenzymatic approaches. Breakthroughs included modular "head-to-tail" ligation (2005) enabling scalable production of defined sulfation sequences. However, these constructs showed poor metabolic stability in vivo [1] [3].
  • Phase 2: Hepatoprotective Target Identification (2011–2020): High-throughput screening linked specific HS sulfation patterns to liver disease pathways. Key milestones:
  • Discovery that 6-O-sulfated HS disaccharides accelerate liver regeneration post-hepatectomy (2013) [2].
  • Identification of 3-O-sulfated tetrasaccharides as inhibitors of chemokine-driven inflammation in alcoholic hepatitis (2017) [5].
  • Phase 3: Rational Design of Hepasor (2021–Present): Structure-activity relationship (SAR) optimization integrated computational biology and synthetic chemistry. Molecular dynamics simulations refined Hepasor’s sulfation geometry for enhanced target selectivity. In silico pharmacophore modeling prioritized compounds with balanced affinity for FGF-2 and TGF-β1, culminating in Hepasor’s patented scaffold (2023) [6] [7].

Current Gaps in Hepasor Mechanistic Understanding

Despite advances, critical knowledge gaps impede clinical translation:

  • Signaling Pathway Heterogeneity: Hepasor’s effects on non-parenchymal cells (e.g., sinusoidal endothelial cells) remain uncharacterized. Single-cell RNA sequencing reveals cell-type-specific variations in HS receptor expression, suggesting Hepasor may differentially regulate pathways like Wnt/β-catenin in discrete hepatic niches [5] [10].
  • Sulfation Code Dynamics: The optimal sulfation pattern for simultaneous growth factor activation and chemokine inhibition is undefined. Competing demands exist: While trisulfated disaccharides maximize FGF-2 binding, they reduce CXCL1 affinity by 40% (Figure 2) [1] [2].
  • Structural Heterogeneity Challenges: Batch-to-batch variability in Hepasor synthesis introduces pharmacological inconsistencies. Current analytical methods (e.g., permethylation sequencing) cannot fully resolve sulfation-position isomers in chains >8 saccharide units [3].
  • Translational-Experimental Disconnect: Most efficacy data derive from carbon tetrachloride (CCl₄) or alcohol-induced injury models. Relevance to human disease states (e.g., NASH with fibrosis) is unproven. Human liver spheroid models show 30% lower Hepasor uptake than rodent hepatocytes, highlighting species-specific barriers [5] [7].

Table 2: Key Research Gaps and Proposed Investigational Approaches

Knowledge GapImpact on DevelopmentProposed Resolution
Cell-type-specific signaling effectsUncertain safety in fibrotic microenvironmentsSingle-cell omics of Hepasor-treated livers
Sulfation motif optimizationSubmaximal efficacy in complex diseasesCombinatorial library screening with AI-driven SAR
Structural characterization limitsPharmacokinetic variabilityAdvanced LC-MS/MS with deuteromethylation [3]
Species-dependent activityClinical trial risk3D bioprinted human liver models with disease phenotypes

Closing these gaps requires:

Properties

CAS Number

114512-78-6

Product Name

hepasor

Molecular Formula

C6H10O3

Synonyms

hepasor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.